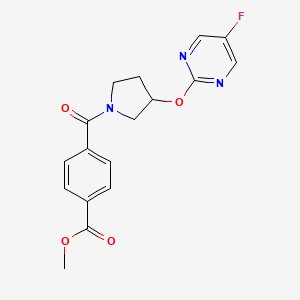

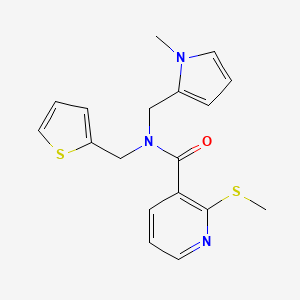

![molecular formula C20H28N2O7S B2763154 Methyl 2-(2-(azepan-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate oxalate CAS No. 1051924-52-7](/img/structure/B2763154.png)

Methyl 2-(2-(azepan-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate oxalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiophene-based analogs have been recognized as an important entity in the synthesis of heterocyclic compounds with promising pharmacological characteristics . A number of new heterocyclic compounds incorporating thiophene species have been prepared from the titled enaminone via the reaction with different nucleophiles and electrophiles .

Synthesis Analysis

Thiophene derivatives are typically synthesized through condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

The structure elucidation of the designed compounds was derived from their spectral information . The thiophene nucleus has been recognized as an important entity in the synthesis of heterocyclic compounds with promising pharmacological characteristics .Chemical Reactions Analysis

Enaminones have been proved to be extremely stable species and form a versatile class of valuable precursors for the preparation of sundry classes of organic compounds . Their reactivity is referred to the actuality that they consolidate the ambident nucleophilicity of enamines and electrophilicity of enones .Applications De Recherche Scientifique

Synthesis and Chemical Transformations

The compound belongs to a class of chemicals involved in synthetic routes for creating heterocyclic compounds, which are crucial in the development of pharmaceuticals and advanced materials. For example, derivatives of benzothiophene have been synthesized for potential use in the treatment of various diseases, showing the versatility of such frameworks in drug development (Lina M Acosta Quintero et al., 2016). Similarly, methodologies employing hydrazoic acid in a safe manner for the synthesis of tetrazoles and azidoethyl acylamides in continuous flow reactors highlight the innovative approaches to safely handle potentially hazardous reactions for the production of valuable chemical intermediates (Bernhard Gutmann et al., 2012).

Antimicrobial and Antitumor Activities

Some derivatives of thiophene have shown potent anti-inflammatory and antimicrobial properties, suggesting the potential of methyl 2-(2-(azepan-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate oxalate in contributing to the development of new antimicrobial agents (M. A. Radwan et al., 2009). Furthermore, compounds derived from benzothiophene have been studied for their antitumor activities, showcasing the therapeutic potential of such chemical structures (H. Shams et al., 2010).

Application in Material Science

The synthesis and application of azo benzo[b]thiophene derivatives as disperse dyes highlight the compound's relevance in material science, particularly in developing new dyes with desirable coloration and fastness properties on various substrates (R. W. Sabnis & D. W. Rangnekar, 1989). This demonstrates the utility of such compounds in textile engineering and design.

Mécanisme D'action

Orientations Futures

Thiophene derivatives have a wide range of applications in the field of medicinal chemistry, and research is ongoing to discover new compounds with improved pharmacological properties . The photoluminescence properties of thieno[3,4-b]thiophene-2-carboxylate can be efficiently modulated by introducing different functional groups at the C3-position .

Propriétés

IUPAC Name |

methyl 2-[[2-(azepan-1-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O3S.C2H2O4/c1-23-18(22)16-13-8-4-5-9-14(13)24-17(16)19-15(21)12-20-10-6-2-3-7-11-20;3-1(4)2(5)6/h2-12H2,1H3,(H,19,21);(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCSPOMVTTVHPII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)CN3CCCCCC3.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(2-(azepan-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate oxalate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

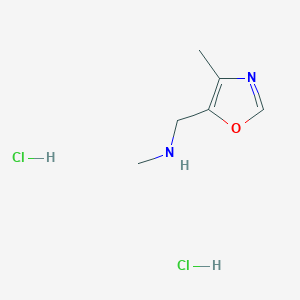

![N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2763071.png)

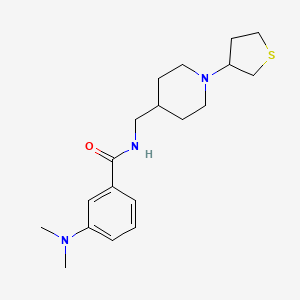

![4-Benzyl-1-oxa-4-azaspiro[5.5]undecan-9-one](/img/structure/B2763074.png)

![2-chloro-3-({[(2,2-dimethylpropanoyl)oxy]imino}methyl)-1-methyl-1H-indole](/img/structure/B2763076.png)

![3-((2E)but-2-enyl)-8-(2,3-dimethylphenyl)-1-methyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2763084.png)

![2-(Phenylsulfanyl)-5-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2763087.png)

![methyl 3-((4-(ethoxycarbonyl)phenyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate](/img/no-structure.png)

![2-[(4-Chlorobenzyl)amino]benzenecarboxamide](/img/structure/B2763091.png)

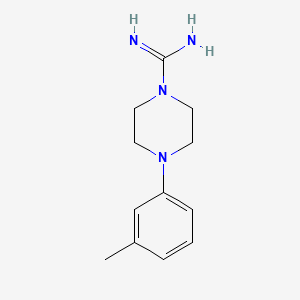

![4-Methyl[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2763092.png)